Tetracos-21-enoic acid
CAS No.: 325462-46-2
Cat. No.: VC19078382
Molecular Formula: C24H46O2
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325462-46-2 |
|---|---|
| Molecular Formula | C24H46O2 |
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | tetracos-21-enoic acid |
| Standard InChI | InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26) |
| Standard InChI Key | RCNAKJRDSYUMDM-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Introduction
Structural and Chemical Properties
Table 1: Comparative Molecular Properties of Tetracosenoic Acid Isomers
Synthesis and Stability
The biosynthesis of VLCFAs occurs via elongation of palmitic acid (C16:0) by endoplasmic reticulum-bound elongase enzymes (ELOVL1-7). Position-specific desaturation is mediated by fatty acid desaturases (FADS), though the enzymes responsible for introducing double bonds beyond position 15 remain poorly characterized . Tetracos-21-enoic acid’s distal double bond suggests unique substrate requirements for desaturases, potentially involving FADS3 or non-canonical isoforms . In vitro stability studies of analogous compounds indicate susceptibility to oxidation at unsaturated sites, necessitating storage under inert atmospheres .
Biological and Pharmacological Implications
Membrane Dynamics and Signaling
VLC-MUFAs like nervonic acid integrate into sphingolipids and glycerophospholipids, modulating membrane rigidity and lipid raft formation . The distal double bond of tetracos-21-enoic acid could alter hydrophobic interactions with cholesterol, potentially influencing endocytosis or signal transduction. Computational modeling predicts that the Δ21 double bond reduces the effective chain length by 3–4 carbons, creating kinks that disrupt lipid packing—a property exploited by thermophilic organisms to maintain membrane fluidity .
Metabolic Pathways and Disease Associations
Elevated levels of VLCFAs are linked to peroxisomal disorders (e.g., X-linked adrenoleukodystrophy), where defective β-oxidation leads to pathological accumulation . While tetracos-21-enoic acid’s role in such diseases is unstudied, its structural similarity to neurotoxic very long-chain saturated fatty acids (e.g., lignoceric acid, C24:0) warrants investigation into potential cytotoxic effects. Conversely, VLC-MUFAs may mitigate lipotoxicity by competing with saturated analogs for esterification into neutral lipids .
Analytical Challenges and Future Directions
The structural elusiveness of tetracos-21-enoic acid underscores limitations in current lipidomic workflows. Differentiation from isomers requires advanced techniques like high-resolution tandem mass spectrometry (HR-MS/MS) or silver-ion chromatography, which resolve double bond positions via fragmentation patterns or coordination chemistry . Synthetic standards are indispensable for unambiguous identification, yet no commercial sources of tetracos-21-enoic acid exist as of 2025 .
Table 2: Priority Research Areas for Tetracos-21-enoic Acid
| Research Focus | Methodologies | Expected Outcomes |
|---|---|---|
| Biosynthetic Pathways | CRISPR-Cas9 knockout of ELOVL/FADS | Identify elongase/desaturase isoforms involved |
| Membrane Biophysics | Molecular dynamics simulations | Quantify effects on bilayer curvature and phase behavior |
| Disease Associations | Lipidomic profiling of patient cohorts | Correlate levels with neurological or metabolic disorders |
| Chemical Synthesis | Wittig olefination or cross-metathesis | Milligram-scale production for functional studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume